![molecular formula C15H14ClNO4S B1303982 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 250714-62-6](/img/structure/B1303982.png)
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound that can be associated with a class of chemicals that have potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with chlorophenyl and sulfide or sulfonyl groups have been studied for their biological activities, such as antitrypanosomal, antileishmanial, and antimalarial activities , as well as their potential as GABA_B receptor antagonists . These compounds are of interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves the quaternization of nitrogen atoms and the formation of N-acyl derivatives. For instance, the quaternization of 2-amino-4-chlorophenyl phenyl sulfide analogues has been shown to significantly improve inhibition of trypanothione reductase, an enzyme from Trypanosoma cruzi . Additionally, asymmetric cyclopropanation has been used to synthesize enantiomerically pure cyclopropane-phosphonic acid, a constrained analog of phaclofen . These methods highlight the importance of stereochemistry and functional group manipulation in the synthesis of biologically active compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid plays a crucial role in their biological activity. Molecular modeling has been used to explain the docking orientations and energies of these compounds, which involve hydrophobic pockets and ionic interactions with specific amino acid residues . The stereochemistry of these compounds is also critical, as seen in the synthesis of enantiomerically pure compounds, which can have different biological activities compared to their racemic mixtures , .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are key to their potential as therapeutic agents. For example, the cyclopropanation reaction has been used to create a constrained analog of a GABA_B antagonist . The synthesis of chlorinated acids, which are lower homologues of known GABA_B receptor antagonists, involves specific reactions that introduce functional groups like phosphonic and sulfonic acids . These reactions are tailored to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of chlorophenyl groups, sulfide or sulfonyl groups, and the overall stereochemistry can affect properties such as solubility, stability, and reactivity. These properties are important for the biological activity of the compounds, as they can influence the ability of the compounds to interact with biological targets, such as enzymes or receptors , , . Understanding these properties is essential for the design and development of new therapeutic agents.
Applications De Recherche Scientifique
GABAB Receptor Antagonism
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its analogs have been studied for their potential as GABAB receptor antagonists. GABAB receptor is significant in various neurological processes. For instance, 2-hydroxysaclofen and its 2-phenyl analogue, which are structurally similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, have been synthesized and shown to be potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Antiviral Activity
Derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid have been explored for antiviral properties. For example, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Coordination with Metals
The compound's derivatives have been studied in the context of metal coordination. For instance, a 1H NMR study of palladium(II) coordination compounds with 2-aminooxypropanoic acid and its methyl ester, which are structurally related to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, has provided insights into the coordination behavior with palladium (Warnke & Trojanowska, 1993).
Crystal Engineering
In crystal engineering, gamma amino acids like baclofen (structurally related to the compound ) are used to form multicomponent crystals. These studies enhance the understanding of crystal structure and intermolecular interactions, important in pharmaceutical formulation and materials science (Báthori & Kilinkissa, 2015).
Thromboxane Receptor Antagonism
Derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid have been designed as thromboxane receptor antagonists. This application is significant in cardiovascular research, particularly in the development of agents to modulate thromboxane, a compound involved in blood clot formation and vasoconstriction (Dack et al., 1998).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMZLGEMFKAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377532 |
Source


|
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
250714-62-6 |
Source


|
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

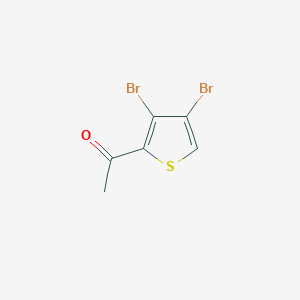
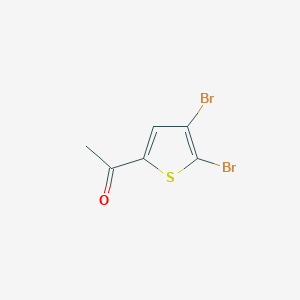
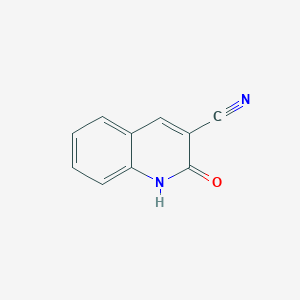
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
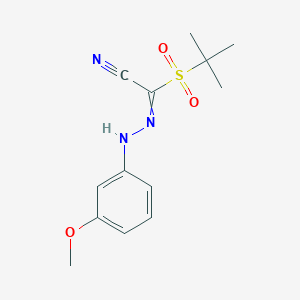
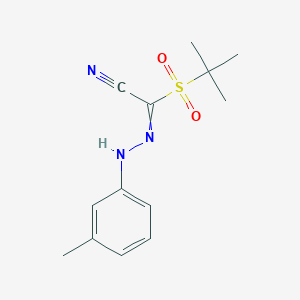
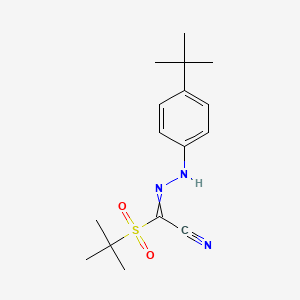

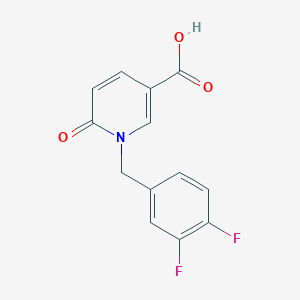

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)